Hydrogen-Bond Network Dimensionality: 2D β-Sheets vs. 1D α-Chains in Solid-State Assembly
In a direct X-ray crystallographic comparison, the oxalamide derivative synthesized from methyl 3-aminoadamantane-1-carboxylate (Compound 2) self-assembles into two-dimensional β-networks of hydrogen bonds, whereas the oxalamide derived from 1-adamantylglycine methyl ester (meso-1 and rac-1) forms only one-dimensional α-networks . This difference arises exclusively from the position of the amino group on the adamantane cage, as the 3-amino substitution enables a second hydrogen-bonding direction that the 1-substituted analogue cannot support. The consequence is a fundamental change in crystal packing that directly impacts material properties such as porosity, channel formation, and mechanical stability.
| Evidence Dimension | Hydrogen-bond network topology in oxalamide crystals |
|---|---|
| Target Compound Data | Two-dimensional (2D) β-network (Compound 2 derived from methyl 3-aminoadamantane-1-carboxylate) |
| Comparator Or Baseline | One-dimensional (1D) α-network (meso-1 and rac-1 derived from 1-adamantylglycine methyl ester) |
| Quantified Difference | Dimensionality increase from 1D chains to 2D sheets; additional C–H···O and N–H···O interactions quantified in Table 2 of the reference |
| Conditions | Single-crystal X-ray diffraction; oxalamide derivatives crystallized from appropriate solvents |
Why This Matters
For researchers designing porous organic crystals, molecular channels, or solid-phase peptide synthesis scaffolds, the ability to program 2D versus 1D assembly through building block selection is a critical procurement decision that cannot be achieved with 1-substituted adamantane analogues.
